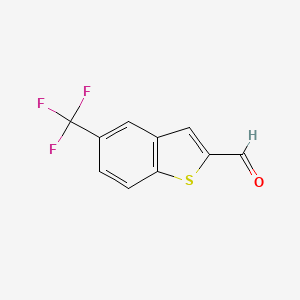

5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F3OS/c11-10(12,13)7-1-2-9-6(3-7)4-8(5-14)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIDFIVAOCVTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the trifluoromethylation of benzothiophene derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a photocatalyst like Ir(dF(CF3)ppy)2(dtbbpy) . The reaction conditions often include visible-light-driven photoredox catalysis, which facilitates the formation of the trifluoromethyl radical and its subsequent addition to the benzothiophene ring .

Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde may involve large-scale trifluoromethylation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used under mild conditions.

Major Products Formed:

Oxidation: 5-(Trifluoromethyl)-1-benzothiophene-2-carboxylic acid.

Reduction: 5-(Trifluoromethyl)-1-benzothiophene-2-methanol.

Substitution: Various substituted benzothiophene derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde serves as an important intermediate in the synthesis of various organic compounds. Its aldehyde group can participate in:

- Condensation Reactions : Leading to the formation of larger molecular structures.

- Hydrazone Formation : Reacting with hydrazines to produce hydrazones that exhibit biological activity .

Medicinal Chemistry

The compound's unique structure makes it a candidate for developing new pharmaceutical agents. Research indicates that:

- Biological Activity : Preliminary studies suggest potential antibacterial and cytotoxic properties against cancer cell lines .

- Drug Design : The trifluoromethyl group is known to enhance the potency and metabolic stability of drug candidates, making this compound a focus for medicinal chemistry research.

Materials Science

Incorporating this compound into polymers may yield materials with improved electrical or optoelectronic properties due to:

- Electron-Withdrawing Properties : The CF group can modify the electronic characteristics of materials, leading to applications in organic electronics.

Case Study 1: Synthesis of Hydrazones

Researchers successfully synthesized hydrazones from this compound using various hydrazine derivatives. The resulting compounds exhibited significant antibacterial activity against Acinetobacter baumannii, highlighting the potential for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

A study evaluated the cytotoxic effects of derivatives synthesized from this compound against several cancer cell lines. One derivative showed approximately 97% growth inhibition at a concentration of 10 μM, indicating strong potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s electronic properties, enhancing its ability to interact with enzymes, receptors, or other proteins. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to the inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde and its analogs:

Key Observations:

- Electron-Withdrawing Effects : The -CF₃ group in the target compound enhances electrophilicity at the aldehyde group compared to methyl-substituted analogs (e.g., 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde) .

- Reactivity: The aldehyde group enables nucleophilic additions (e.g., Schiff base formation), contrasting with the carboxylate ester in Methyl 5-amino-1-benzothiophene-2-carboxylate, which is less reactive .

Key Observations:

- The fungicidal activity of oxadiazole thioethers highlights the role of -CF₃ in enhancing interactions with biological targets (e.g., succinate dehydrogenase in fungi).

- Triazole derivatives with -CF₃ exhibit selective antitumor effects, likely due to improved target binding and metabolic stability .

Reactivity Trends:

- The aldehyde group in the target compound is more reactive toward nucleophiles than ester or amide groups in analogs, enabling diverse downstream modifications.

- -CF₃ stabilizes intermediates via electron-withdrawing effects, facilitating crystallization (e.g., monoclinic crystal system in oxadiazole derivatives ).

Biological Activity

5-(Trifluoromethyl)-1-benzothiophene-2-carbaldehyde is an organosulfur compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This article presents a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiophene core with a trifluoromethyl group at the 5-position and an aldehyde group at the 2-position. The molecular formula is CHFOS. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its interaction with biological targets .

Research indicates that this compound interacts with various biological pathways, including:

- Inhibition of Enzymes : The compound has shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. For instance, it demonstrated an IC value of 29.2 µM against the 5-lipoxygenase enzyme .

- Anti-inflammatory Effects : Studies have revealed that this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases .

- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation across various types, including lung and breast cancers. Its mechanism may involve modulation of critical signaling pathways associated with tumor growth.

Biological Activities

This compound exhibits a range of biological activities:

Case Studies

- Anti-inflammatory Study : In a murine model of arthritis, treatment with the compound resulted in decreased joint swelling and lower levels of inflammatory markers.

- Antitumor Study : A xenograft model demonstrated that administration of this compound led to a significant reduction in tumor size for breast cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the benzothiophene scaffold or substituents can affect pharmacological profiles significantly:

| Modification Type | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |

| Alteration in Substituents | Can enhance selectivity towards specific receptors |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and CF₃ group (¹⁹F NMR, δ -60 to -65 ppm). Aromatic protons in the benzothiophene ring appear as distinct multiplets (δ 7.2–8.5 ppm) .

- X-Ray Crystallography : Resolves conformational details, such as the planar geometry of the benzothiophene core and the orientation of the aldehyde group .

- HPLC/LC-MS : Monitors purity and reaction progress using reverse-phase C18 columns with acetonitrile/water gradients .

How does the trifluoromethyl group influence the compound's reactivity in nucleophilic addition reactions?

Basic

The -CF₃ group is strongly electron-withdrawing, which:

- Activates the Aldehyde : Enhances electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions or condensations with amines) .

- Stabilizes Intermediates : Resonance effects delocalize electron density, stabilizing enolate or imine intermediates during reactions .

What strategies can optimize regioselectivity during electrophilic substitution on the benzothiophene core?

Q. Advanced

- Directed Metalation : Use directing groups (e.g., -CHO) to guide electrophiles to specific positions. For example, the aldehyde group directs CF₃ substitution to the 5-position .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile mobility, improving selectivity for less sterically hindered sites .

- Catalytic Systems : Pd or Cu catalysts modulate regioselectivity in cross-coupling reactions involving CF₃-benzothiophenes .

How to resolve contradictions in reaction yields when using different trifluoromethylation reagents?

Q. Advanced

- Reagent Comparison : Umemoto’s reagent (S-(trifluoromethyl)dibenzothiophenium triflate) provides higher yields (~85%) than alternative Se/Te-based salts (~60%) due to superior leaving-group ability .

- Byproduct Analysis : Monitor side reactions (e.g., over-trifluoromethylation) via ¹⁹F NMR to adjust stoichiometry or reaction time .

- Temperature Control : Lower temperatures (0°C) minimize decomposition of reactive intermediates .

What computational methods predict the compound's stability under varying pH and temperature?

Q. Advanced

- DFT Calculations : Model the compound’s hydrolysis pathways under acidic/basic conditions. The aldehyde group is prone to hydration at pH < 3, while the CF₃ group remains stable .

- Molecular Dynamics Simulations : Predict thermal degradation thresholds (e.g., decomposition above 150°C) by analyzing bond dissociation energies .

In medicinal chemistry, how is this compound utilized as a precursor for bioactive molecules?

Q. Advanced

- Antimicrobial Agents : The benzothiophene scaffold is functionalized with heterocycles (e.g., pyrazoles or imidazoles) to target bacterial enzymes .

- Anticancer Analogues : Coupling the aldehyde with acrylonitriles or diarylimines generates pro-apoptotic agents targeting tubulin polymerization .

How to interpret conflicting crystallography data regarding the aldehyde group's conformation?

Q. Advanced

- Polymorphism Analysis : Different crystal packing (e.g., hydrogen-bonding networks) can alter the aldehyde’s dihedral angle relative to the benzothiophene plane .

- Low-Temperature Crystallography : Reduces thermal motion artifacts, providing clearer electron density maps for the aldehyde moiety .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.